3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a chemical compound that belongs to the class of phenols and pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride typically involves the reaction of 2-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group in the Schiff base intermediate can be reduced to form the final amine product.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: The primary amine product.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazole: A precursor in the synthesis of the target compound.
Phenol: Another precursor and a structurally related compound.
Schiff Bases: Intermediate compounds formed during the synthesis.
Uniqueness
3-[[(2-Methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is unique due to its combined structural features of both phenol and pyrazole, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
3-[[(2-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-11(5-6-14-15)9-13-8-10-3-2-4-12(16)7-10;/h2-7,13,16H,8-9H2,1H3;1H |
InChI Key |
HJOWSNBKRUVKAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.